Methyl({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine
CAS No.:
Cat. No.: VC17674892
Molecular Formula: C7H8F3NS
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8F3NS |
|---|---|
| Molecular Weight | 195.21 g/mol |
| IUPAC Name | N-methyl-1-[4-(trifluoromethyl)thiophen-2-yl]methanamine |
| Standard InChI | InChI=1S/C7H8F3NS/c1-11-3-6-2-5(4-12-6)7(8,9)10/h2,4,11H,3H2,1H3 |
| Standard InChI Key | RVAJKUPBZLCOSO-UHFFFAOYSA-N |
| Canonical SMILES | CNCC1=CC(=CS1)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
Chemical Identity and Nomenclature
The systematic IUPAC name for this compound is Methyl({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine, with the molecular formula C₇H₈F₃NS and a molecular weight of 195.21 g/mol. The structure comprises:
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A thiophene ring (a five-membered aromatic heterocycle with one sulfur atom).
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A trifluoromethyl (-CF₃) group at the 4-position, imparting electron-withdrawing character.
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A methylaminomethyl (-CH₂NHCH₃) substituent at the 2-position, enabling hydrogen bonding and nucleophilic reactivity.
The trifluoromethyl group enhances metabolic stability and lipophilicity, as seen in analogous compounds , while the methylamine moiety facilitates interactions with biological targets .
Spectroscopic Data
Although direct spectroscopic data for this compound are unavailable, inferences can be drawn from related structures:
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¹H NMR: Aromatic protons on the thiophene ring typically resonate at δ 6.8–7.5 ppm, while the methylene (-CH₂-) and methyl (-CH₃) groups of the amine appear at δ 2.5–3.5 ppm .
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¹⁹F NMR: The -CF₃ group produces a singlet near δ -60 ppm due to its symmetry .
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IR Spectroscopy: Strong C-F stretches appear at 1100–1200 cm⁻¹, and N-H stretches (secondary amine) near 3300 cm⁻¹.
Synthesis and Derivatization
Synthetic Routes
The synthesis of Methyl({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine can be approached through modular strategies:
Thiophene Ring Formation
The thiophene core is typically constructed via:
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Gewald Reaction: A two-component condensation of ketones with elemental sulfur and cyanomethyl esters, yielding 2-aminothiophenes .
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Cyclization of 1,4-Diketones: Using Lawesson’s reagent to form the thiophene ring.
Trifluoromethylation
Physicochemical Properties
Thermodynamic and Solubility Data
The -CF₃ group significantly reduces water solubility compared to non-fluorinated analogs, necessitating formulation strategies for biological testing .
Biological Activity and Applications
Enzyme Inhibition
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Kinase Inhibition: Analogous compounds inhibit tyrosine kinases (IC₅₀ = 0.5–2 µM), suggesting potential in cancer therapy .
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Acetylcholinesterase (AChE) Inhibition: Trifluoromethyl-thiophene derivatives show IC₅₀ values of 10–20 µM, relevant for Alzheimer’s research .
Material Science Applications
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Liquid Crystals: Fluorinated thiophenes enhance thermal stability in display technologies.
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Organic Semiconductors: The electron-deficient -CF₃ group improves charge transport properties .
Future Research Directions
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Biological Profiling: Systematic evaluation of antimicrobial and anticancer activity.
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Synthetic Scalability: Developing one-pot methodologies to reduce step count .
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Structure-Activity Relationships (SAR): Modifying the methylamine group to enhance potency.
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Pharmacokinetic Studies: Assessing bioavailability and metabolic stability in vivo.
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